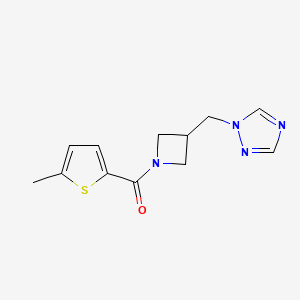

![molecular formula C29H26ClN5O3S B2981278 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide CAS No. 1023509-39-8](/img/structure/B2981278.png)

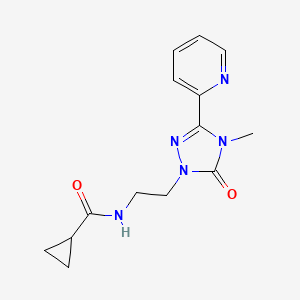

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

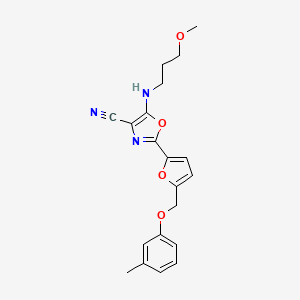

The compound “2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have been reported to show a broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzylamino group, an imidazoquinazolin group, a sulfanyl group, and a chlorophenyl group .Scientific Research Applications

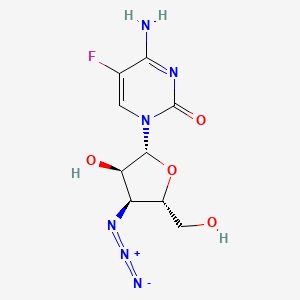

Synthesis and Biological Activities

Research has focused on the synthesis and biological activities of quinazolinone derivatives, highlighting their potential as antimicrobial and antifungal agents. For instance, compounds have been synthesized to show significant biological activity against standard strains, characterized by various spectroscopic methods and tested for antimicrobial and antifungal activity (Ravinder Nath Anisetti & M. S. Reddy, 2012; M. Saleh et al., 2004). These studies underline the importance of quinazolinone derivatives in developing new antimicrobial agents.

Chemical Synthesis Techniques

Advanced chemical synthesis techniques have been applied to create quinazolinone derivatives, such as using copper-catalyzed C–N coupling and cyclization processes. This has enabled the development of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and their analogs, showcasing the versatility of these compounds in chemical synthesis (P. Dao et al., 2017).

Potential for Drug Discovery

Some quinazolinone derivatives have been investigated for their potential in drug discovery, particularly as inhibitors of enzymes like thymidylate synthase, which is crucial for DNA synthesis. This research indicates the promise of these compounds as antitumor and antibacterial agents, further emphasizing their value in medicinal chemistry (A. Gangjee et al., 1996).

Mechanism of Action

Benzylamino Compounds

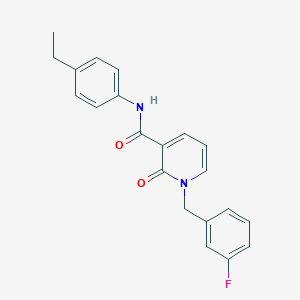

Benzylamine is a primary amine compound containing a benzyl group. Benzylamine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Quinazolinones

Quinazolinone is a heterocyclic compound with a bicyclic structure consisting of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring. Quinazolinone derivatives have been reported to have various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Imidazoquinazolines

Imidazoquinazoline is a type of fused-ring heterocyclic compound that contains an imidazole ring fused to a quinazoline ring. Compounds with this structure have been found to have various biological activities .

Sulfanyl Compounds

Sulfanyl group (-SH), also known as thiol, is a functional group that consists of a sulfur atom and a hydrogen atom. Compounds containing a sulfanyl group are known to have strong and specific interactions with certain biological targets, and they are often used in drug design .

properties

IUPAC Name |

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClN5O3S/c1-2-24(27(37)32-20-14-12-19(30)13-15-20)39-29-34-22-11-7-6-10-21(22)26-33-23(28(38)35(26)29)16-25(36)31-17-18-8-4-3-5-9-18/h3-15,23-24H,2,16-17H2,1H3,(H,31,36)(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSPWGNSWPQGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2981211.png)

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole](/img/structure/B2981218.png)